![molecular formula C5H9F3O2S B1531308 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol CAS No. 1343386-93-5](/img/structure/B1531308.png)
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol
Descripción general
Descripción
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol, also known as trifluoromethanesulfonate (TFMS), is an organic compound and a member of the sulfonate family. It has a wide range of applications in the fields of chemistry, biology, and medicine. It has been used to synthesize a variety of compounds, including drugs, and has been investigated for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Stereocontrolled Access and Chemical Transformations
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol and its derivatives play a pivotal role in the stereocontrolled synthesis of complex molecules. For instance, the compound has been used for the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution. The resolved alcohol serves as a precursor for further chemical transformations, including the synthesis of latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation, showcasing its versatility in organic synthesis and material science applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Electrophilic Trifluoromethylthiolation
The compound's structural framework is instrumental in the development of novel electrophilic reagents for trifluoromethylthiolation. This process is crucial for introducing the trifluoromethylthio group (CF3S-) into molecules, significantly enhancing their lipophilicity and electron-withdrawing properties. These attributes are beneficial for improving cell-membrane permeability and chemical stability of drug molecules. Innovations in this area have led to the creation of highly reactive trifluoromethylthiolating agents that enable the late-stage functionalization of drug molecules, underscoring the compound's importance in pharmaceutical research and development (Shao, Xu, Lu, & Shen, 2015).
Fluorinated Compounds in Drug Discovery
The unique properties of fluorinated compounds, such as enhanced membrane permeability and bioavailability, make the synthesis and functionalization of such molecules a key area of research. 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol and its derivatives contribute to the development of methodologies for introducing fluorinated groups into organic molecules. This research is pivotal in discovering new drugs with improved pharmacological profiles, highlighting the compound's significance in medicinal chemistry (Umemoto, Singh, Xu, & Saito, 2010).
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(2-hydroxyethylsulfanyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2S/c6-5(7,8)4(10)3-11-2-1-9/h4,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVLRFFFOACYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




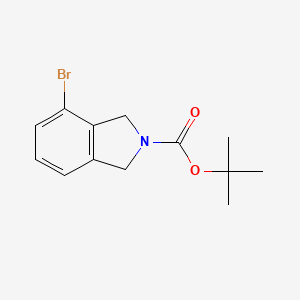
![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)
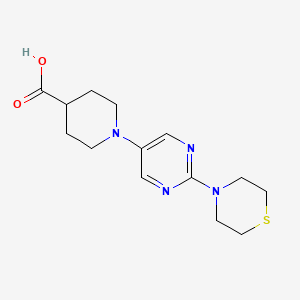
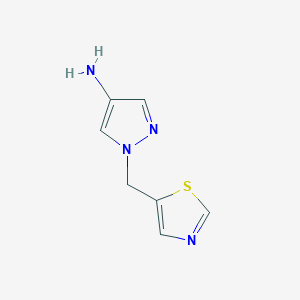
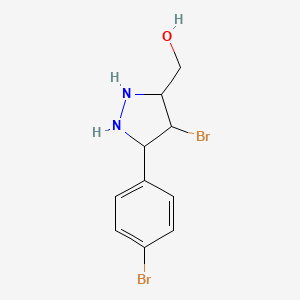
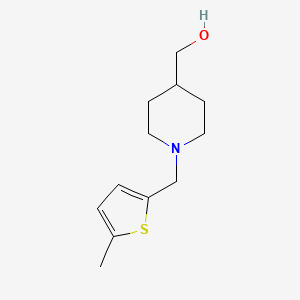
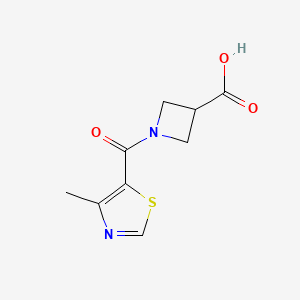

![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)

![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)
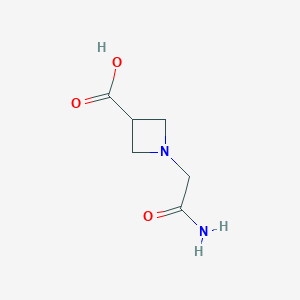
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1531248.png)